Di-sec-butyl succinate
Description
Contextualization within the Class of Succinate (B1194679) Esters
Succinate esters are a class of organic compounds derived from succinic acid, a dicarboxylic acid that plays a role in the citric acid cycle in living organisms. wikipedia.org These esters are formed by the reaction of succinic acid or its anhydride (B1165640) with alcohols. acs.org The nature of the alcohol group significantly influences the properties of the resulting ester. For instance, di-n-butyl succinate, an isomer of di-sec-butyl succinate, features linear butyl groups, which affects its physical properties like density and boiling point. In contrast, the branched structure of the sec-butyl groups in this compound influences its reactivity and solubility.
Succinate esters, in general, are recognized for their versatility. They find applications as surfactants, plasticizers, and intermediates in chemical synthesis. bu.edu.egresearchgate.net The biodegradability of many succinate esters makes them an environmentally favorable alternative to some conventional chemicals.
Historical Trajectories and Evolution of Research on Dialkyl Succinates
The study of succinic acid and its derivatives has a long history, with succinic acid itself being known since antiquity, originally derived from amber. The systematic investigation into succinate esters gained momentum with the expansion of organic chemistry. Research in the mid-20th century focused on developing esters with specific functional properties.
The evolution of research on dialkyl succinates has been driven by the need for new materials with tailored properties. Early research focused on their synthesis and basic characterization. More recent studies have delved into their application as bioplasticizers, their role in creating biodegradable polymers like poly(butylene succinate) (PBS), and their use in developing novel surfactants. bu.edu.egresearchgate.netnih.gov The development of advanced catalytic methods, including the use of ionic liquids and enzymatic catalysts, has further refined the synthesis of dialkyl succinates, making the processes more efficient and environmentally friendly. researchgate.netnih.gov
Interdisciplinary Relevance in Chemical Synthesis, Material Science, and Environmental Chemistry
This compound and its related compounds hold significance across several scientific disciplines.
Chemical Synthesis: In organic synthesis, this compound can serve as an intermediate for producing other chemical compounds due to its ester functional groups. The ester linkages can be hydrolyzed or undergo transesterification, allowing for the introduction of different functional groups.
Material Science: The broader class of dialkyl succinates is crucial in material science. They are used as plasticizers for polymers like PVC, offering a potentially safer alternative to phthalates. researchgate.net Furthermore, succinate-based polyesters, such as poly(butylene succinate) (PBS), are gaining prominence as biodegradable plastics. nih.govresearchgate.net These materials are synthesized through the polycondensation of succinic acid or its esters with diols. researchgate.net The properties of these polymers can be tuned by copolymerization, for example, with adipic acid to form poly(butylene succinate-co-adipate) (PBSA). nih.gov
Environmental Chemistry: The biodegradability of succinate esters is a key aspect of their environmental relevance. As society moves towards more sustainable products, the use of bio-based and biodegradable chemicals is increasing. Succinic acid itself can be produced through the fermentation of renewable resources. taylorandfrancis.com The resulting succinate esters, including this compound, are often more environmentally benign than their petroleum-based counterparts. Their potential application as green solvents and in the formulation of environmentally friendly products is an active area of research.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 626-31-3 | sigmaaldrich.com |
| Chemical Formula | C12H22O4 | epa.govchemspider.com |
| Molecular Weight | 230.30 g/mol | rosewachem.com |
| Boiling Point | 252.6°C at 760 mmHg | chemsrc.com |
| Density | 0.982 g/cm³ | chemsrc.com |
| Flash Point | 109.8°C | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutan-2-yl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZURRKQOJYGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CCC(=O)OC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871796 | |
| Record name | Di-sec-butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-31-3 | |
| Record name | Succinic acid, di-sec-butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-sec-butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Reaction Mechanisms of Di Sec Butyl Succinate
Esterification Methodologies for Di-sec-butyl Succinate (B1194679) Synthesis
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is the most direct route for synthesizing Di-sec-butyl succinate. The reaction is typically catalyzed by an acid and can be performed using various techniques, including homogeneous and heterogeneous catalysis, as well as microwave-assisted methods.
Homogeneous Acid Catalysis in Esterification Processes
Homogeneous acid catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for ester synthesis. Strong mineral acids, such as sulfuric acid (H₂SO₄), are commonly employed as catalysts in the Fischer-Speier esterification. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of succinic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of sec-butanol.
The reaction is an equilibrium process, and to drive it towards the formation of the diester, an excess of sec-butanol is often used, or the water formed during the reaction is continuously removed. masterorganicchemistry.com While effective, homogeneous catalysis presents challenges in catalyst separation from the product mixture, which can lead to corrosion and environmental concerns.
Research on the synthesis of structurally similar succinates provides insights into typical reaction conditions. For instance, the synthesis of di-tert-butyl succinate, an isomer of this compound, has been achieved through the proton-catalyzed esterification of succinic acid with isobutene (a precursor to tert-butanol) using sulfuric acid. researchgate.net
Table 1: Homogeneous Catalysis for the Synthesis of Butyl Succinate Analogs
This table presents data for butyl succinate analogs due to the limited availability of specific data for this compound.
| Catalyst | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | Isobutene | 1:2 to 1:50 | -10 to 60 | - | High | researchgate.net |
Heterogeneous Catalysis Approaches for Succinate Ester Formation
To overcome the drawbacks of homogeneous catalysis, significant research has focused on the development of solid acid catalysts. Heterogeneous catalysts are in a different phase from the reactants, allowing for easy separation and recycling, thus making the process more environmentally benign and cost-effective.
Various materials have been explored as heterogeneous catalysts for the esterification of succinic acid, including ion-exchange resins, zeolites, and metal oxides. shokubai.orgresearchgate.net For example, macroporous cation-exchange resins have been successfully used in the preparation of dibutyl succinate. scispace.com These resins possess sulfonic acid groups that provide the necessary catalytic activity.
Zeolites, with their well-defined pore structures and tunable acidity, are also promising catalysts for esterification reactions. shokubai.orgresearchgate.net The shape-selective nature of zeolites can influence the product distribution.
Table 2: Heterogeneous Catalysis for the Synthesis of Dibutyl Succinate
This table presents data for dibutyl succinate due to the limited availability of specific data for this compound.
| Catalyst | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Macropore Cation Resin | n-Butanol | 1:2 to 1:6 | 100 - 150 | 3 - 9 | High | scispace.com |
| H⁺-Zeolite β | Phenol (B47542) | 1:3 | 130 | 6 | ~70 (Diphenyl succinate) | shokubai.org |
Microwave-Assisted Synthesis Techniques for Enhanced Productivity
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times and often improved yields compared to conventional heating methods.
In the context of esterification, microwave energy can efficiently promote the reaction between succinic acid and sec-butanol in the presence of a suitable catalyst. The use of a heterogeneous catalyst in combination with microwave heating can offer a particularly green and efficient synthetic route.
A study on the microwave-assisted esterification of succinic acid with various alcohols, including the structurally similar 2-propanol, demonstrated high conversions and selectivities to the corresponding diesters in short reaction times using a modified zeolite catalyst. researchgate.netnih.govresearchgate.net
Table 3: Microwave-Assisted Synthesis of Diisopropyl Succinate
This table presents data for diisopropyl succinate, a close analog of this compound, due to the lack of specific data for the latter.
| Catalyst | Alcohol | Microwave Power (W) | Reaction Time (min) | Conversion (%) | Selectivity to Diester (%) | Reference |
| D-Hβ Zeolite | 2-Propanol | 200 - 400 | 10 - 20 | - | 96 - 98 | scispace.com |
Transesterification Processes Involving this compound Precursors
Transesterification, or alcoholysis, is another important pathway for the synthesis of esters. This process involves the reaction of an ester with an alcohol to produce a different ester. For the synthesis of this compound, a common approach would be the transesterification of a simple dialkyl succinate, such as dimethyl succinate or diethyl succinate, with sec-butanol. This method is particularly useful when the starting dialkyl succinate is readily available.
Chemoenzymatic Transesterification for Dialkyl Succinates
Enzymatic catalysis, particularly using lipases, has gained significant attention as a green and selective method for ester synthesis. researchgate.net Lipases can catalyze transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. The use of immobilized enzymes further simplifies catalyst recovery and reuse.
The chemoenzymatic synthesis of dialkyl succinates typically involves the reaction of a simple succinate ester with an alcohol in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). researchgate.netpsecommunity.org While specific studies on the chemoenzymatic synthesis of this compound are limited, the general principles of lipase-catalyzed transesterification are applicable. The reaction mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to yield the desired ester.
Continuous Flow Reactor Systems for Efficient Succinate Production
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. google.com A continuous flow reactor system can be employed for the efficient production of succinate esters.
In a typical setup, streams of the reactants (e.g., dimethyl succinate and sec-butanol) and a catalyst solution (if using a homogeneous catalyst) or a packed bed of a heterogeneous catalyst are continuously fed into a reactor. The reaction occurs as the mixture flows through the reactor, and the product is continuously collected at the outlet. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and yield. google.com While specific applications for this compound are not widely reported, the continuous production of other succinate esters has been demonstrated. researchgate.net
Kinetic and Mechanistic Studies of this compound Formation Reactions
The synthesis of this compound from succinic acid and sec-butanol follows the general mechanism of Fischer-Speier esterification. This acid-catalyzed reaction is a reversible process. The mechanism involves the protonation of the carbonyl oxygen of succinic acid, which enhances its electrophilicity. Subsequently, the nucleophilic oxygen of sec-butanol attacks the protonated carbonyl carbon. After a series of proton transfer steps and the elimination of a water molecule, the ester is formed. youtube.comyoutube.com
Succinic Acid + sec-Butanol ⇌ Mono-sec-butyl Succinate + Water
Mono-sec-butyl Succinate + sec-Butanol ⇌ this compound + Water
While specific kinetic data for the esterification of succinic acid with sec-butanol is not extensively documented in readily available literature, the kinetics of similar reactions, such as the esterification of succinic acid with ethanol (B145695) and n-butanol, have been studied in detail. These studies provide a framework for understanding the kinetic behavior of this compound formation.
Kinetic modeling for the esterification of succinic acid with ethanol, catalyzed by a macroporous ion-exchange resin (Amberlyst-15), has been performed using a pseudo-homogeneous model. acs.org This model accurately fits experimental data obtained under isothermal batch conditions. The studies typically investigate the influence of various parameters on the reaction rate, including temperature, catalyst concentration, and the molar ratio of reactants. acs.org
For instance, in the esterification of succinic acid with ethanol, experimental data were gathered at temperatures ranging from 78 to 120 °C with catalyst concentrations from 1 to 5 wt %. acs.org Such studies are crucial for the design and simulation of industrial processes like reactive distillation for producing diethyl succinate, and the principles are directly applicable to the synthesis of this compound. acs.org
Table 1: Illustrative Kinetic Parameters for the Esterification of Dicarboxylic Acids with Alcohols (Based on Analogous Systems) This table presents data from similar esterification reactions to illustrate the type of kinetic information obtained in such studies, as specific values for this compound are not readily available.
| Dicarboxylic Acid | Alcohol | Catalyst | Temperature Range (°C) | Activation Energy (kJ/mol) | Kinetic Model |
|---|---|---|---|---|---|
| Succinic Acid | Ethanol | Amberlyst-15 | 78 - 120 | Data not specified | Pseudo-homogeneous |
| Adipic Acid | Methanol | Amberlyst 35 | Data not specified | Data not specified | Pseudo-homogeneous |
| Glutaric Acid | Methanol | Amberlyst 35 | Data not specified | Data not specified | Pseudo-homogeneous |
Green Chemistry Principles in the Development of Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of this compound focuses on several key areas: the use of renewable feedstocks, the deployment of environmentally benign catalysts, and the optimization of reaction conditions to improve energy efficiency and reduce waste.
A primary advancement in the sustainable synthesis of succinate esters is the use of bio-succinic acid. rsc.org Traditionally derived from petrochemicals, succinic acid can now be produced via the fermentation of renewable resources like glucose, glycerol (B35011), and corn stover. rsc.orgdtu.dk This bio-based route offers a significant reduction in greenhouse gas emissions compared to the conventional synthesis from maleic anhydride (B1165640). researchgate.netchemanager-online.com
The choice of catalyst is another critical aspect of green synthesis. Conventional homogeneous acid catalysts like sulfuric acid, while effective, pose challenges related to corrosion, product separation, and waste generation. Sustainable alternatives include:
Heterogeneous Solid Acid Catalysts: Macroporous ion-exchange resins, such as Amberlyst-15, serve as effective and reusable catalysts for the esterification of succinic acid. acs.org These solid catalysts are easily separated from the reaction mixture, simplifying product purification and minimizing waste.
Enzymatic Catalysis: Lipases, particularly Candida antarctica Lipase B (CALB), have been successfully employed as biocatalysts for the synthesis of succinate-based polyesters. researchgate.netmdpi.comsciforum.net Enzymatic reactions are highly selective and operate under mild conditions, reducing energy consumption and the formation of byproducts. lidsen.com The synthesis of poly(butylene succinate-co-dilinoleic succinate) using CALB highlights the potential of enzymatic routes for producing succinate esters from bio-based monomers. researchgate.netmdpi.comsciforum.net
Furthermore, process intensification techniques, such as reactive distillation, can be employed to enhance the sustainability of this compound production. By combining reaction and separation in a single unit, reactive distillation can increase conversion by continuously removing water, a byproduct of the esterification reaction. This approach can lead to higher yields and reduced energy consumption. google.com
The development of sustainable routes also involves the use of safer solvents and the optimization of reaction conditions to maximize atom economy. The direct synthesis from bio-based succinic acid and sec-butanol, using a recyclable solid acid or enzymatic catalyst, represents a significantly greener pathway compared to traditional petrochemical methods.
Table 2: Comparison of Catalysts in Succinate Ester Synthesis
| Catalyst Type | Example | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High catalytic activity | Corrosive, difficult to separate, waste generation |
| Heterogeneous Solid Acid | Amberlyst-15 | Reusable, easy to separate, non-corrosive | Potentially lower activity than homogeneous catalysts |
| Enzymatic | Candida antarctica Lipase B (CALB) | High selectivity, mild reaction conditions, biodegradable | Higher cost, potential for denaturation at high temperatures |
Catalytic Applications and Functional Roles of Di Sec Butyl Succinate and Its Derivatives
Di-sec-butyl Succinate (B1194679) as an Internal Electron Donor in Olefin Polymerization Catalysis
Substituted succinates, a specific class of polycarboxylic acid esters, have been identified as effective internal electron donors in Ziegler-Natta catalyst components for the polymerization of olefins. google.comgoogle.com These catalysts, which are complexes derived from a transition metal halide (like titanium tetrachloride) supported on a magnesium compound (such as magnesium dichloride), are crucial for producing stereospecific polyolefins. google.com The internal electron donor is a key component incorporated into the solid catalyst during its synthesis. epo.orgresearchgate.net Its primary roles are to enhance catalyst activity and to control the stereospecificity of the polymer by forming highly isospecific active sites on the magnesium dichloride surface. researchgate.net While various compounds have been used as internal donors, certain substituted succinates have demonstrated the ability to produce polymers with a favorable balance of high yield and high isotactic index. google.com This is in contrast to unsubstituted succinates, such as diisobutyl succinate and di-n-butyl succinate, which have been reported to yield poor results in terms of both polymer yield and isotacticity. google.comgoogle.com
The use of internal electron donors like di-sec-butyl succinate derivatives has a profound influence on the stereospecificity of the polymerization process, which in turn dictates the polymer's microstructure and its physical properties. google.comgoogle.com Stereospecific polymers are those that have a defined spatial arrangement of their molecules. google.comgoogle.com In the case of polypropylene (B1209903), the most common stereospecific form is isotactic, where the methyl groups attached to the polymer backbone are all on the same side of the polymer chain. google.comgoogle.com This regular, ordered structure allows the polymer chains to pack closely together, leading to higher crystallinity, which is directly linked to desirable properties like strength and durability. google.comgoogle.com
The mechanism by which internal donors like succinates enhance stereospecificity involves the selective blocking of non-stereospecific active sites on the catalyst surface or the conversion of these sites into stereospecific ones. researchgate.net Any deviation or inversion in the regular arrangement of the side groups along the polymer chain reduces the degree of isotacticity and, consequently, the crystallinity of the polymer. google.comgoogle.com Polymers lacking this defined structure are termed atactic and are amorphous, soluble materials. google.comgoogle.com Research comparing succinate-based internal donors to older, phthalate-based donors has shown that the succinate-containing catalysts exhibit higher stereospecificity. researchgate.net This results in polypropylenes with a high isotactic index, high molecular weight, and a high melting temperature. researchgate.net
The microstructure of polypropylene can be analyzed using techniques like NMR spectroscopy. google.comgoogle.com The isotactic structure is described by the "meso" dyad (m), representing successive methyl groups on the same side of the polymer chain plane. google.comgoogle.com A sequence of four such dyads is an isotactic pentad (mmmm). google.comgoogle.com The percentage of these meso pentads is a measure of the polymer's isotacticity. google.com Propylene polymers produced with succinate-containing catalyst systems can achieve meso pentad values ranging from approximately 91 mol % to 99 mol %. google.comgoogle.com
Table 1: Comparison of Internal Donors and their Effect on Polypropylene Properties
| Internal Donor Type | Catalyst Performance | Resulting Polymer Properties |
| Substituted Succinates | Higher activity and stereospecificity. researchgate.net | High molecular weight, high melting temperature, high isotactic index. researchgate.net |
| Phthalates | Lower relative activity and stereospecificity. researchgate.net | Lower molecular weight and isotactic index compared to succinate-based systems. researchgate.net |
| Unsubstituted Succinates | Poor performance. google.comgoogle.com | Low polymer yields and low isotactic index. google.comgoogle.com |
Catalyst systems employing specifically substituted succinates as internal donors have been shown to be highly effective, yielding polymers in large quantities and with a high isotactic index. google.comgoogle.com The structure of the succinate donor is critical; for instance, catalysts with diethyl sec-butylsuccinate have been noted for their good performance. google.comgoogle.com In contrast, the use of unsubstituted succinates results in poor yields and a low isotactic index. google.comgoogle.com Studies have demonstrated that catalyst systems with succinate donors can achieve higher activity than those with traditional phthalate (B1215562) donors, leading to improved polymer yields. researchgate.net The addition of these donors can significantly increase the isotacticity of polypropylene, with reports of isotactic indices rising from 66% (without a donor) to as high as 92–98%. researchgate.net The index of isotacticity (I.I.) can be precisely calculated from the amorphous fraction (AF) of the polymer using the formula I.I. = (100 – AF) wt %. acs.org
Table 2: Polymerization Results with Different Succinate-Based Catalyst Systems
| Internal Donor | Polymerization Conditions | Polymer Yield | Isotactic Index (I.I.) |
| Diethyl sec-butylsuccinate | Propylene Polymerization with Ziegler-Natta Catalyst | High google.comgoogle.com | High google.comgoogle.com |
| Diethyl 2,3-diisobutyl succinate | Propylene Polymerization with Ti-Mg Catalyst | High Activity researchgate.net | Significantly Increased researchgate.net |
| Diisobutyl succinate | Propylene Polymerization with Ziegler-Natta Catalyst | Poor google.comgoogle.com | Poor google.comgoogle.com |
Exploration of Novel Catalytic Functions for Substituted Succinate Esters
Beyond their established role as internal donors in polymerization, succinate esters and their derivatives are being explored for other catalytic functions in organic synthesis. One area of investigation is their inherent ability to participate in intramolecular catalysis. For example, succinate esters used as water-soluble prodrugs can undergo hydrolysis, a reaction that is partially catalyzed by the terminal succinate carboxyl group within the molecule itself. nih.gov This intramolecular catalysis can also favor acyl migration over hydrolysis under certain pH conditions. nih.gov
Furthermore, derivatives of succinates are central to advanced asymmetric synthesis methods. A notable example is the use of a single organic catalyst, a modified cinchona alkaloid, to perform a highly efficient parallel kinetic resolution of racemic monosubstituted succinic anhydrides. brandeis.edu This process involves two simultaneous and regioselective alcoholysis reactions that consume both enantiomers of the starting material, transforming them into valuable chiral succinate monoesters with high enantiomeric excess. brandeis.edu This method provides access to optically active succinate monoesters that were previously difficult to obtain. brandeis.edu The esterification of succinic acid itself, using heterogeneous acid catalysts, is another important process that yields succinate esters, which are valuable as green solvents and chemical intermediates. researchgate.net
Integration of Di Sec Butyl Succinate in Polymer Science and Engineering
Precursor Role in the Synthesis of Poly(butylene succinate) (PBS) and Related Copolymers
Di-sec-butyl succinate (B1194679) serves as a precursor for Poly(butylene succinate) (PBS), a biodegradable polyester (B1180765) recognized for its favorable thermal properties, processability, and biocompatibility. PBS is an aliphatic polyester with properties comparable to polypropylene (B1209903), making it a sustainable alternative in various applications. wikipedia.org While the most common synthesis route for PBS involves the direct esterification of succinic acid (SA) and 1,4-butanediol (B3395766) (BDO), the use of succinate diesters like di-sec-butyl succinate via transesterification presents an alternative pathway. wikipedia.org This method is part of a broader strategy to produce high-molecular-weight polyesters with tailored properties.
The predominant commercial production of PBS is achieved through a two-step polycondensation process. nih.govrsc.org The first step is an esterification reaction between succinic acid and an excess of 1,4-butanediol at temperatures between 150°C and 200°C, which forms PBS oligomers and eliminates water. encyclopedia.pub In the second step, these oligomers undergo polycondensation (transesterification) at higher temperatures (220–240°C) under high vacuum to increase the chain length and produce a high molecular weight polymer. encyclopedia.pubacs.org
The direct polycondensation of SA and BDO can result in lower molecular weight PBS; therefore, chain extenders are sometimes used to achieve processable polymers. rsc.orgrsc.org Organometallic catalysts are often employed at high reaction temperatures (around 190°C) to facilitate the reaction and obtain high molecular weight PBS. rsc.orgmdpi.com A significant advancement in this area is the ability to perform the polycondensation using monomers derived entirely from renewable resources, leading to the production of fully bio-based PBS. acs.org
Ring-opening polymerization (ROP) offers an alternative and often more controlled route to synthesizing high-molecular-weight aliphatic polyesters like PBS. lidsen.comrsc.org This strategy involves the initial synthesis of cyclic monomers, such as lactones or cyclic oligomers, which are then polymerized. rsc.orglidsen.com
The process can begin with the synthesis of PBS oligomers through traditional polycondensation, which are then depolymerized under reduced pressure to form volatile cyclic butylene succinate lactones. rsc.org These cyclic monomers can subsequently undergo ROP, often catalyzed by enzymes or metal triflates like aluminum triflate, to yield high-molecular-weight PBS. rsc.orgresearchgate.net For instance, the ROP of succinic anhydride (B1165640) and tetrahydrofuran (B95107) has been shown to produce poly(butylene succinate). researchgate.net This method avoids the generation of small molecule byproducts like water during the final polymerization step, facilitating the synthesis of high molecular weight polymers. mdpi.com Furthermore, ROP allows for the creation of copolyesters by copolymerizing succinate-derived cyclic oligomers with other cyclic monomers, enabling fine-tuning of the final polymer's thermal and mechanical properties. mdpi.com
The shift towards a circular economy has driven significant research into producing PBS from bio-based feedstocks, reducing reliance on petrochemicals. nih.govfuturemarketinsights.com Both key monomers, succinic acid and 1,4-butanediol, can be derived from renewable resources. gminsights.com
Bio-based succinic acid is commonly produced via the fermentation of sugars (like glucose from corn or sugarcane) by microorganisms such as Actinobacillus succinogenes and Mannheimia succiniciproducens. mdpi.comrsc.org Another route involves the conversion of furfural, derived from cellulosic agricultural waste, into fumaric acid, which is then hydrogenated to succinic acid. acs.org
Bio-based 1,4-butanediol can also be produced through fermentation processes or by the catalytic reduction of bio-based succinic acid. nih.govacs.org The use of these bio-derived monomers in polymerization reactions allows for the synthesis of partially or fully bio-based PBS. acs.orgacs.org This sustainable approach significantly lowers the carbon footprint of the resulting polymer and aligns with global initiatives for green materials. futuremarketinsights.com The biomass carbon ratio can be verified using accelerator mass spectroscopy to confirm that the polymer contains only biomass-derived carbon. acs.org
| Property | Value/Description | Reference |
|---|---|---|
| Polymer Type | Aliphatic Polyester, Thermoplastic | wikipedia.org |
| Key Monomers | Succinic Acid, 1,4-Butanediol | wikipedia.org |
| Melting Point (Tm) | ~115 °C | wikipedia.org |
| Glass Transition Temperature (Tg) | Approximately -32 °C | mdpi.com |
| Key Characteristics | Biodegradable, Melt Processable, Good Thermal Stability, Chemical Resistance | mdpi.com |
| Common Applications | Packaging films, disposable cutlery, agricultural mulch films, textiles | wikipedia.orgfuturemarketinsights.com |
Functionalization and Derivatization Strategies for Polymer Property Modulation
To enhance the performance of PBS and other polyesters for specific applications, functionalization and derivatization strategies are employed. These modifications introduce new chemical groups onto the polymer backbone, altering properties such as thermal stability, antioxidant capacity, or reactivity for blending. mdpi.com
A successful post-polymerization functionalization method is the nitroxide radical coupling (NRC) reaction. mdpi.com This involves generating macroradicals on the PBS chain via hydrogen abstraction with a peroxide, which then react with functionalized nitroxide derivatives. For example, using a nitroxide bearing a sterically hindered phenol (B47542) moiety can covalently bond antioxidant and photo-stabilizing groups to the PBS backbone. This modification has been shown to provide excellent resistance to thermal and photo-oxidative degradation without significantly altering the polymer's molecular weight. mdpi.com
Another strategy involves synthesizing polymers with reactive terminal groups. Anionic polymerization techniques can be used to create polymers that undergo a conjugate addition reaction with di-tert-butyl maleate, leading to a chain end that can be converted into a succinic anhydride group. capes.gov.br This terminal anhydride is reactive and can be used to form block copolymers by reacting with other polymers containing complementary functional groups, such as an amino-terminal polystyrene. capes.gov.br Furthermore, dicarboxylic esters can be used in biocatalyzed reactions with functionalized diols to create a wide range of polyesters with tailored properties, such as materials containing reactive oxetane (B1205548) groups for cross-linking. beilstein-journals.org
This compound as a Component in Polymer Blends and Biocomposites
While PBS itself is widely used in polymer blends with materials like polylactic acid (PLA) and poly(butylene adipate-co-terephthalate) (PBAT) to improve properties like ductility, this compound and other succinate esters can be directly incorporated into polymer matrices as functional additives. nih.govrsc.org Their primary role in this context is as a plasticizer, a small molecule that increases the flexibility and processability of a polymer. mcgill.ca Succinate-based esters are considered green alternatives to traditional phthalate (B1215562) plasticizers due to their potential for bio-sourcing and biodegradability. mcgill.caresearchgate.net
Plasticizers function by embedding themselves between polymer chains, increasing the free volume and allowing the chains to move more easily past one another. mdpi.com This disrupts the intermolecular forces within the polymer, leading to a decrease in the material's glass transition temperature (Tg), a reduction in stiffness (Young's modulus), and an increase in flexibility and elongation at break. mdpi.comnih.gov
The mechanistic theory of plasticization suggests that the plasticizer molecules are not permanently bound but exist in a dynamic equilibrium, interacting with the polymer chains in amorphous regions. mdpi.com The effectiveness of a plasticizer depends on the balance of polymer-plasticizer and plasticizer-plasticizer interactions. For succinate esters used as plasticizers in polymers like poly(vinyl chloride) (PVC), the chemical structure of the ester is crucial. Studies have shown that the length of the alcohol-derived alkyl chains significantly influences the plasticizing efficiency. researchgate.netmdpi.com Longer alkyl chains can act as spacers, providing more mobility to the polymer chains and increasing the free volume more effectively. mdpi.com For instance, succinates with longer alkoxy chains, such as di-ethylhexyl succinate, have been shown to be as or more efficient than some commercial phthalate plasticizers in PVC. researchgate.net This structure-property relationship allows for the design of succinate-based plasticizers, like this compound, to achieve desired mechanical properties in polymer blends.
| Polymer System | Plasticizer | Effect on Glass Transition Temperature (Tg) | Key Observation | Reference |
|---|---|---|---|---|
| Copovidone | Succinic Acid | Significant decrease | Succinic acid was the most efficient among tested di-carboxylic acids at reducing the optimal heating temperature for selective laser sintering. | nih.gov |
| Poly(vinyl chloride) (PVC) | Succinate Di-esters (various alkyl chain lengths) | Decrease in Tg | Effectiveness of succinate plasticizer increased with increasing alkoxy chain length up to a saturation point. | researchgate.net |
| Polylactic Acid (PLA) | Diethyl Adipate (B1204190) (DEA) | Decrease in Tg | DEA provided the best plasticizing effect among the studied adipate esters. | mdpi.com |
| Ethyl Cellulose | Dibutyl Sebacate (DBS) | Decrease in Tg | DBS was the most successful candidate among studied sebacates, generating more free volume. | mdpi.com |
Investigation of Interfacial Properties in Multi-component Polymer Blends
The performance and final properties of immiscible multi-component polymer blends are critically dependent on their morphology, which is intrinsically linked to the interfacial properties between the constituent polymer phases. The interfacial tension, a measure of the energy required to create an interface between two immiscible liquids, governs the droplet size, morphology stability, and interfacial adhesion in a blend. High interfacial tension typically leads to coarse morphologies and poor mechanical properties due to weak stress transfer between the phases. Consequently, strategies to reduce interfacial tension and improve interfacial adhesion are paramount in the design of high-performance polymer blends.
One common approach to tailor interfacial properties is the introduction of a third component, such as a compatibilizer or a plasticizer, that can preferentially locate at the interface. While direct research on the specific effects of this compound on the interfacial properties of multi-component polymer blends is not extensively documented in publicly available literature, the behavior of similar succinate esters as plasticizers can provide valuable insights. Plasticizers, which are low molecular weight compounds, can reduce the glass transition temperature of polymers and, in the context of blends, can also influence the interfacial tension.
Research Findings on Succinate Esters in Polymer Blends
Studies on various succinate diesters have shown their effectiveness as plasticizers in biodegradable polymers like Poly(lactic acid) (PLA) and Poly(vinyl chloride) (PVC). mcgill.ca These small molecules can position themselves between polymer chains, increasing free volume and segmental mobility. In a polymer blend, a plasticizer can either be soluble in one or both phases or migrate to the interface. If a plasticizer has preferential solubility in one phase, it can alter the viscosity ratio of the blend components, which in turn affects the morphology development during melt processing.
Should this compound exhibit some level of immiscibility with both polymer phases, it would have a tendency to accumulate at the interface. This interfacial localization can lead to a reduction in interfacial tension. The extent of this reduction is influenced by the chemical structure of the plasticizer and its affinity for the polymer phases. For instance, the presence of the ester groups in this compound could promote interactions with polar polymers, while the sec-butyl groups could provide compatibility with less polar polymers.
The effectiveness of a succinate ester as an interfacial modifier is also related to its molecular structure. For example, a patent on mixed esters of succinate for use as plasticizers highlights that the structure of the alkyl groups can significantly impact compatibility and efficiency. google.com While this patent focuses on plasticizing effects within a single polymer, the principles of molecular interaction are relevant to interfacial phenomena in blends.
Hypothetical Influence of this compound on Interfacial Tension
Based on the general principles of polymer blend thermodynamics and the behavior of analogous compounds, the potential impact of this compound on interfacial properties can be hypothesized. The reduction of interfacial tension (γ) by the addition of a third component can be described by the Gibbs adsorption isotherm. For a plasticizer concentrating at the interface, the reduction in interfacial tension is proportional to the concentration of the plasticizer at the interface.
The chemical structure of this compound, with its relatively short and branched alkyl chains, would influence its surface activity. Compared to a linear isomer like di-n-butyl succinate, the branched structure of this compound might lead to a less efficient packing at the interface, potentially resulting in a more modest reduction in interfacial tension. However, its molecular volume and steric hindrance could also disrupt the interfacial structure more significantly, leading to a notable decrease in interfacial energy.
Data on Interfacial Tension of Polymer Blends
While specific data for blends containing this compound is unavailable, it is useful to consider the interfacial tension values of common immiscible polymer blends to understand the context in which such an additive would operate.
| Polymer Pair | Interfacial Tension (mN/m) | Temperature (°C) |
| Polystyrene / Poly(methyl methacrylate) | 1.0 - 1.5 | 180 |
| Polypropylene / Polystyrene | 5.0 - 6.0 | 200 |
| Poly(lactic acid) / Polystyrene | ~5.4 | 170 - 200 |
| Poly(lactic acid) / Poly(butylene succinate) | ~0.8 - 1.1 | Not Specified |
This table presents typical interfacial tension values for common polymer blends to provide context. These values are not specific to blends containing this compound.
The addition of a suitable low molecular weight additive can significantly lower these values. For a compound like this compound to be an effective interfacial modifier, it would need to demonstrate a thermodynamic preference for the interface over the bulk polymer phases. This behavior is governed by a complex interplay of enthalpic and entropic factors.
Advanced Characterization Methodologies for Di Sec Butyl Succinate and Its Derivatives
Spectroscopic Analysis Techniques
Spectroscopic techniques are indispensable in the chemical analysis of Di-sec-butyl succinate (B1194679), providing detailed information about its molecular structure, functional groups, and purity. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its chemical composition and environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation and End-Group Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of Di-sec-butyl succinate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The chemical shifts of these signals are indicative of the electronic environment of the protons. For instance, the protons on the sec-butyl groups will have different chemical shifts than the protons on the succinate backbone. The integration of the peak areas provides a quantitative measure of the number of protons of each type, while the splitting patterns (multiplicity) reveal information about neighboring protons.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the unambiguous identification of the succinate and sec-butyl moieties.
For polymeric derivatives of succinates, such as poly(butylene succinate), NMR is also a crucial tool for end-group analysis. mdpi.comnih.gov By identifying and quantifying the signals from the terminal monomer units, the number average molecular weight (Mn) of the polymer can be calculated. mdpi.comnih.gov This is particularly useful in quality control and for understanding the physical properties of the polymer.
Interactive Data Table: Typical NMR Chemical Shifts for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| Succinate CH₂ | ~2.6 | ~29 | Singlet |
| Ester C=O | - | ~172 | - |
| sec-butyl CH | ~4.8 | ~72 | Multiplet |
| sec-butyl CH₂ | ~1.6 | ~29 | Multiplet |
| sec-butyl CH₃ (terminal) | ~0.9 | ~10 | Triplet |
| sec-butyl CH₃ (internal) | ~1.2 | ~19 | Doublet |
Mass Spectrometry (MS) for Molecular Identification and Degradation Product Characterization
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides a precise molecular weight, confirming its identity. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Under the high-energy conditions of techniques like Electron Ionization (EI), the this compound molecule will break apart in a predictable manner. libretexts.org Common fragmentation pathways for esters include cleavage of the C-O bond and the bonds adjacent to the carbonyl group. libretexts.org Analyzing these fragments helps to piece together the structure of the parent molecule.
Furthermore, MS is an essential tool for identifying and characterizing degradation products. researchgate.netnih.govnih.govmdpi.com When this compound is subjected to environmental stressors such as heat, light, or chemical exposure, it can break down into smaller molecules. researchgate.netnih.govnih.govmdpi.com By coupling a separation technique like liquid chromatography with mass spectrometry (LC-MS), these degradation products can be separated and their molecular weights and structures determined, providing insight into the degradation pathways and stability of the compound. researchgate.netnih.govnih.govmdpi.com
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 230 | [M]⁺ (Molecular Ion) |
| 173 | [M - C₄H₉O]⁺ |
| 157 | [M - C₄H₉O₂]⁺ |
| 101 | [Succinic anhydride (B1165640) + H]⁺ |
| 57 | [C₄H₉]⁺ |
Infrared (IR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, specific frequencies of radiation are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule.
The resulting IR spectrum displays a series of absorption bands, with the position and intensity of each band being characteristic of a particular functional group. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1735 cm⁻¹. libretexts.org Other characteristic bands include the C-O stretching vibrations of the ester, and the C-H stretching and bending vibrations of the alkyl groups. libretexts.orgieeesem.com
IR spectroscopy is also a valuable tool for studying intermolecular interactions. researchgate.netnih.govnih.gov Changes in the position and shape of absorption bands, particularly the C=O stretching band, can provide information about hydrogen bonding or other intermolecular forces that may be present in the sample. acs.orgresearchgate.net For example, in polymeric succinates, distinct C=O stretching bands can be observed for amorphous and crystalline phases. acs.orgresearchgate.net
Interactive Data Table: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2850-2960 | C-H stretch | Alkane |
| 1735 | C=O stretch | Ester |
| 1000-1300 | C-O stretch | Ester |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related substances. These methods work by distributing the components of a mixture between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of this compound and identifying any volatile by-products or impurities.
In a GC-MS analysis, the sample is first vaporized and injected into a long, thin capillary column. The components of the sample are then separated based on their boiling points and interactions with the stationary phase lining the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the positive identification of each compound.
This technique is highly effective for detecting and quantifying trace impurities that may be present in a sample of this compound, such as unreacted starting materials (succinic acid and sec-butanol), or by-products from the synthesis process.
Interactive Data Table: Hypothetical GC-MS Analysis of a this compound Sample
| Retention Time (min) | Compound | Area % |
| 5.2 | sec-Butanol | 0.1 |
| 8.7 | This compound | 99.5 |
| 10.1 | Unidentified By-product | 0.4 |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution of Related Polymeric Structures
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized liquid chromatography technique used to determine the molecular weight distribution of polymers. While not directly applicable to the small molecule this compound, GPC is a critical tool for characterizing polymeric materials derived from or related to it, such as poly(butylene succinate) (PBS). mdpi.comnih.govscispace.comnih.gov
In GPC, a polymer solution is passed through a column packed with porous gel beads. lcms.cz Larger polymer molecules are unable to enter the pores and therefore travel a shorter path, eluting from the column more quickly. lcms.cz Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. lcms.cz By calibrating the column with polymer standards of known molecular weights, a calibration curve can be created that relates retention time to molecular weight. waters.com
The GPC analysis of a succinate-based polyester (B1180765) provides valuable information about its number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). nih.gov These parameters are crucial as they significantly influence the physical and mechanical properties of the polymer. nih.gov
Interactive Data Table: Representative GPC Data for a Poly(butylene succinate) Sample
| Parameter | Value |
| Number Average Molecular Weight (Mn) | 35,000 g/mol |
| Weight Average Molecular Weight (Mw) | 75,000 g/mol |
| Polydispersity Index (PDI) | 2.14 |
High-Performance Liquid Chromatography (HPLC) for Oligomer and Reaction Product Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. In the context of succinate-based polymers, it is instrumental in analyzing oligomers and reaction byproducts.
Reversed-phase HPLC (RP-HPLC) is particularly effective for separating oligomers, which are low-molecular-weight polymers, based on their size and chemical structure. nih.gov The choice of stationary and mobile phases significantly influences the separation selectivity. For instance, using a tetrahydrofuran (B95107) (THF)-water mobile phase can provide high selectivity, even enabling the separation of different isomers. nih.gov By analyzing the retention times and peak areas in the chromatogram, researchers can profile the distribution of oligomers formed during polymerization or degradation processes.
Furthermore, HPLC is crucial for monitoring the formation of reaction products and the release of monomers during degradation studies. For example, HPLC analysis can track the formation of succinyl-CoA from succinate in biological systems or quantify the release of succinic acid and 1,4-butanediol (B3395766) during the hydrolysis of PBS. researchgate.netresearchgate.net Size Exclusion Chromatography (SEC), a subset of HPLC, is specifically used to determine changes in the molecular weight distribution of polymers as they degrade, providing insights into the breakdown of polymer chains. nih.gov
Table 1: HPLC Applications in Succinate Derivative Analysis
| Analytical Target | HPLC Technique | Key Findings |
|---|---|---|
| Oligomer Separation | Reversed-Phase HPLC (RP-HPLC) | Enables separation of oligomers (3-30 units) and isomers. nih.gov |
| Degradation Products | Reversed-Phase HPLC (RP-HPLC) | Quantifies released monomers like succinic acid and 1,4-butanediol. researchgate.net |
| Molecular Weight | Size Exclusion Chromatography (SEC) | Tracks the reduction in polymer molecular weight during degradation. nih.gov |
Thermal Analysis Techniques in Material Research
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For polymers derived from this compound, these methods provide critical data on thermal stability, transitions, and composition.
Differential Scanning Calorimetry (DSC) is a fundamental tool for studying the thermal behavior of polymers like PBS. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of key thermal transitions. pressbooks.pub
A typical DSC thermogram for a semicrystalline polymer like PBS shows distinct events:
Glass Transition Temperature (Tg): An endothermic shift in the baseline corresponding to the transition from a rigid, glassy state to a more flexible, rubbery state.
Crystallization Temperature (Tc): An exothermic peak observed during cooling from the melt, representing the heat released as the polymer chains organize into crystalline structures. pressbooks.pub
Melting Temperature (Tm): An endothermic peak observed during heating, indicating the absorption of heat required to melt the crystalline domains. pressbooks.pub
The melting behavior of PBS can be complex, often exhibiting multiple melting peaks. This phenomenon can be attributed to the melting of crystallites with different thermal stabilities and subsequent recrystallization during the DSC heating scan. polymer.cnkoreascience.kr The thermal history of the material, such as the cooling rate from the melt, significantly influences the crystallization process and the resulting crystalline structure. bohrium.comnih.gov The degree of crystallinity (Xc), a crucial parameter affecting material properties, can be calculated from the melting enthalpy (ΔHm) measured by DSC. mdpi.com
Table 2: Key Thermal Transition Data for Poly(butylene succinate) from DSC
| Thermal Event | Symbol | Typical Temperature Range (°C) | Description |
|---|---|---|---|
| Glass Transition | Tg | ~ -36 | Transition from glassy to rubbery state. researchgate.net |
| Crystallization (from melt) | Tc | ~ 62 - 85 | Heat release upon crystal formation during cooling. koreascience.krresearchgate.net |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is essential for assessing the thermal stability and degradation profile of materials. researchgate.net For succinate-based polyesters, TGA reveals the temperatures at which decomposition begins and the rate at which it proceeds.
Poly(alkylene succinate)s, including PBS, generally exhibit high thermal stability, with decomposition typically occurring in a single step at temperatures between 300°C and 450°C. mdpi.combiomac-oitb.eu The derivative of the TGA curve (DTG) shows the temperature of the maximum decomposition rate. For PBS and its copolymers, this peak is often observed around 390°C to 430°C. mdpi.commdpi.com The degradation mechanism, elucidated with complementary techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), primarily involves β-hydrogen bond scission. mdpi.commdpi.com The presence of additives or fillers can influence the thermal stability, sometimes slightly reducing it due to catalytic effects. biomac-oitb.eu
Table 3: TGA Decomposition Data for Succinate-Based Polyesters
| Polymer | Onset Decomposition Temp. (°C) | Max. Decomposition Rate Temp. (°C) | Primary Degradation Mechanism |
|---|---|---|---|
| Poly(butylene succinate) (PBS) | ~300 | ~390 - 430 | β-hydrogen bond scission mdpi.combiomac-oitb.eumdpi.com |
Microscopic and Morphological Characterization Techniques
Microscopy techniques provide visual information about the structure and surface features of materials at various magnification levels. These are vital for understanding the relationship between processing, structure, and properties in polymers.
Polarized Optical Microscopy (POM) is used to study the crystalline morphology of semicrystalline polymers. These polymers crystallize from the melt by forming spherical structures called spherulites, which consist of radiating lamellar crystals. Because crystalline polymers are birefringent (they split light into two rays), they appear bright against a dark background when viewed between crossed polarizers in a POM.
A characteristic feature observed in spherulites under POM is the "Maltese cross" pattern. researchgate.net This dark cross appears because the polymer chains are aligned either parallel or perpendicular to the direction of the polarized light, causing extinction. The growth kinetics of these spherulites can be studied in-situ using a heated stage, providing insights into how processing conditions like temperature affect the final crystalline morphology. mdpi.com The impingement of growing spherulites on one another forms the final polygonal microstructure of the material.
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that scans a sample with a focused beam of electrons to produce detailed images of its surface morphology. azooptics.com It is an indispensable tool for examining the surface of polymeric materials and observing changes that occur during degradation. mendelu.cz
In studies of PBS and its composites, SEM analysis reveals the surface texture, filler dispersion, and interfacial adhesion. When these materials undergo biodegradation or composting, SEM is used to visualize the degradation phenomena. Images of degraded samples often show significant surface erosion, the formation of pits and cracks, and an increase in surface roughness. mdpi.com These morphological changes indicate that microorganisms are colonizing the surface and breaking down the polymer matrix, providing direct visual evidence of the biodegradation process. mendelu.czmdpi.com
Computational Chemistry and Molecular Modeling Studies
Molecular Dynamics Simulations of Succinate-Based Systems
A thorough literature search did not yield any studies that have conducted molecular dynamics simulations specifically on Di-sec-butyl succinate (B1194679). Consequently, there is no data available concerning its role in interfacial interactions, blend compatibilization mechanisms, or the simulation of its deformation behaviors at a molecular level within polymer systems. Research in this area tends to focus on polymeric succinates or the succinate anion in biological contexts.
Investigation of Interfacial Interactions and Blend Compatibilization Mechanisms
Simulation of Deformation Behaviors at the Molecular Level
There is no available literature detailing the simulation of deformation behaviors of systems containing Di-sec-butyl succinate.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Similarly, no dedicated studies on the quantum chemical calculations of this compound are available. Such studies would provide valuable insights into its electronic properties, reactivity, and spectroscopic characteristics. However, the scientific community has not published research in this specific area for this compound. Therefore, no data tables or detailed research findings can be provided for its electronic structure, reactivity, or predicted spectroscopic data based on quantum chemical methods.
Due to the absence of specific research on this compound in these computational chemistry fields, the requested article sections cannot be generated with scientific accuracy and adherence to the provided constraints.
Toxicological and Ecotoxicological Research Methodologies and Assessment Frameworks
In Vitro Toxicity Testing Methodologies for Succinate (B1194679) Esters
In vitro (test-tube) methodologies provide a foundational tier for toxicological screening, offering insights into the potential effects of a substance at the cellular and molecular level. iloencyclopaedia.org These methods are crucial for prioritizing chemicals for further testing and for mechanistic studies, often reducing the need for animal testing. researchgate.net For succinate esters, a battery of in vitro assays is typically employed to assess various toxicity endpoints.
Commonly used methodologies include:
Cytotoxicity Assays: These tests determine the general toxicity of a substance to cells. Several assays are available, each measuring a different indicator of cell health. nih.gov
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. researchgate.net It is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial enzymes in living cells. researchgate.net
Neutral Red Assay: This test assesses the viability of cells by measuring the uptake of the neutral red dye into the lysosomes of living cells. iloencyclopaedia.org
Lactate (B86563) Dehydrogenase (LDH) Assay: This method quantifies the release of the LDH enzyme from the cytoplasm of damaged cells into the culture medium, indicating a loss of membrane integrity. iloencyclopaedia.org
Genotoxicity Assays: These assays are designed to detect if a chemical can cause damage to DNA or chromosomes, which could potentially lead to cancer or heritable defects. A negative result in a chromosome aberration study with adipic acid, a metabolite of some esters, suggests that the breakdown products may not be genotoxic. federalregister.gov
Metabolic Activation Studies: Since the toxicity of a substance can be influenced by its metabolism, in vitro systems are used to study these processes. Liver microsomes, which contain key metabolic enzymes like cytochrome P450, are used to simulate metabolism in the liver and assess how ester prodrugs are activated or detoxified. scirp.org For some esters, hydrolysis can release the constituent acid and alcohol, and the biological effects of these metabolites are a key consideration.
These in vitro tests can be conducted using primary cells, continuous cell lines, or tissue slices, which help maintain the architecture and communication between different cell types within an organ. iloencyclopaedia.org For instance, studies on related plasticizers have utilized human monocyte cell lines (THP-1) to investigate cellular responses, such as inflammasome activation, following chemical exposure. plos.org
Table 1: Common In Vitro Toxicity Testing Methodologies
| Assay Type | Principle | Endpoint Measured | Reference |
|---|---|---|---|
| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Cell viability, proliferation. | researchgate.net |
| Neutral Red Assay | Uptake of neutral red dye into the lysosomes of viable cells. | Cell viability. | iloencyclopaedia.org |
| LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells. | Cell membrane integrity, cytotoxicity. | iloencyclopaedia.org |
| Ames Test | Uses bacteria to test for gene mutations. | Mutagenicity. | researchgate.net |
| Chromosome Aberration Test | Evaluates chromosomal damage in mammalian cells. | Clastogenicity. | federalregister.gov |
| Liver Microsome Assay | Simulates liver metabolism using subcellular fractions. | Metabolic stability, metabolite identification. | scirp.org |
In Vivo Toxicity Study Designs for Environmental and Health Risk Assessment
In vivo studies, which are conducted in living organisms, are essential for understanding the complex interactions of a chemical within a whole biological system. These studies are designed to identify potential target organs, establish dose-response relationships, and assess toxicity that may not be observable in simpler in vitro systems. cdc.gov Study designs are rigorously controlled and selected based on the expected routes of human or environmental exposure.
Key in vivo study designs relevant for assessing succinate esters include:
Developmental and Reproductive Toxicity (DART) Studies: These are designed to determine if a substance can interfere with the ability to reproduce or cause harm to a developing fetus. For example, developmental inhalation toxicity studies for related ester compounds have been conducted in rats and rabbits, where both maternal and developmental endpoints were evaluated. federalregister.gov Reproductive toxicity studies on other chemicals have assessed endpoints like fertility and testicular health in male animals. cdc.gov
Inhalation Toxicity Studies: When exposure via breathing is a concern, these studies are performed. For some methyl esters, repeat-dose inhalation studies revealed microscopic changes in organs. federalregister.gov However, anatomical and physiological differences between laboratory animals and humans are considered when extrapolating these findings. federalregister.gov
Metabolite Toxicity Studies: Since esters can be hydrolyzed to their constituent acid and alcohol, the toxicity of these metabolites is also assessed. Oral studies on metabolites like glutaric acid and adipic acid have been conducted to evaluate potential developmental effects. federalregister.gov
The design of these studies involves careful selection of the animal model, dose levels, route of administration, and the specific endpoints to be measured, which can range from clinical observations and body weight changes to detailed histopathological examination of tissues. fda.gov
Ecotoxicological Assessment Strategies for Environmental Compartments
Ecotoxicology evaluates the potential adverse effects of substances on ecosystems. The assessment strategies for a compound like Di-sec-butyl succinate must consider its fate and effects in various environmental compartments, including water, soil, and sediment. researchgate.net
A primary aspect of this assessment is understanding the substance's biodegradability and the products it forms in the environment. Studies on related aliphatic polyesters like poly(butylene succinate) (PBS) show that hydrolysis is a key degradation pathway, producing water-soluble monomers and oligomers. diva-portal.org Therefore, ecotoxicological strategies must assess not only the parent ester but also its degradation products. diva-portal.orgresearchgate.net
Key assessment strategies include:
Aquatic Toxicity Testing: Standardized bioassays are used to determine the effects on aquatic organisms. researchgate.net These typically include tests on:
Fish: To assess acute or chronic toxicity.
Invertebrates: Such as the water flea (Daphnia magna), which is a standard model for evaluating toxicity in aquatic ecosystems. fishersci.com
Algae: To evaluate effects on primary producers at the base of the aquatic food web. fishersci.com
Biodegradation and Fate Studies: These studies determine how a chemical breaks down under different environmental conditions (e.g., in water, soil, or sludge) and whether the degradation is biotic or abiotic. diva-portal.orgresearchgate.net For PBS, research has shown that microorganisms can further degrade the oligomers formed during hydrolysis. diva-portal.org
Microbial Community Impact Analysis: Beyond single-species tests, modern approaches assess the impact of a chemical on entire microbial communities in a given environment, as these communities are central to the biodegradation of organic materials. mdpi.com
Physicochemical Property Analysis: Properties such as water solubility and the partition coefficient (log Kow) are critical for predicting how a chemical will move and distribute in the environment. industrialchemicals.gov.au
Table 2: Ecotoxicological Assessment Approaches
| Environmental Compartment | Assessment Strategy | Organism/Method | Endpoint | Reference |
|---|---|---|---|---|
| Aquatic Environment | Acute/Chronic Toxicity Bioassay | Fish, Daphnia magna (water flea), Algae | Mortality, growth, reproduction. | researchgate.netfishersci.com |
| Aquatic/Soil | Degradation Product Analysis | Solid Phase Extraction (SPE), Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of monomers/oligomers. | diva-portal.org |
| Multiple | Microbial Community Analysis | Environmental Metabolomics, Community Profiling | Changes in microbial population structure and function. | mdpi.comnih.gov |
| Multiple | Bioaccumulation Potential | Partition Coefficient (log Kow) Measurement | Prediction of partitioning between water and organic matter. | industrialchemicals.gov.au |
Regulatory Science and Risk Assessment Frameworks in Chemical Safety
The ultimate goal of toxicological and ecotoxicological testing is to inform a chemical safety assessment, which is conducted within established regulatory frameworks. nih.gov These frameworks, such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) in Europe, provide a systematic process to ensure that chemicals are used safely. nih.govnih.gov
The chemical risk assessment process is typically structured into four key steps:
Hazard Identification: Determining the intrinsic capacity of a chemical to cause adverse effects, based on in vitro, in vivo, and other available data. researchgate.net
Hazard Characterization (Dose-Response Assessment): Quantifying the relationship between the dose of the chemical and the incidence of adverse effects. This step is used to derive health-based guidance values, such as a Derived No-Effect Level (DNEL). federalregister.govnih.gov
Exposure Assessment: Estimating the extent of human and environmental exposure to the chemical under various use scenarios. federalregister.gov
Risk Characterization: Integrating the hazard and exposure information to conclude the probability and magnitude of risk to human health or the environment. nih.gov
Modern regulatory science is increasingly adopting a tiered approach to testing and the use of New Approach Methodologies (NAMs). nih.goveu-parc.eu This involves using in silico (computer modeling) and in vitro data to prioritize substances and refine subsequent testing, with the aim of reducing reliance on animal studies while still providing robust data for safety decisions. nih.gov For food additives, regulatory bodies like the European Food Safety Authority (EFSA) re-evaluate the safety of substances based on the latest scientific data, considering their metabolic fate. For instance, succinic acid is considered safe as a food additive because it is a normal component of metabolism in the body. europa.eu This principle of metabolic fate is also relevant to succinate esters, which hydrolyze to succinic acid.
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym | Role in Article |
|---|---|---|
| This compound | - | Primary subject of the article. |
| Succinic acid | E 363 | A potential metabolite of succinate esters. |
| Adipic acid | - | A metabolite of some related esters. |
| Glutaric acid | - | A metabolite of some related esters. |
| Di-n-butyl succinate | DNBS | An analogue of the primary subject. |
| Di-heptyl succinate | DHPS | An analogue of the primary subject. |
| Poly(butylene succinate) | PBS | A polymer related to the primary subject. |
| Tezacaftor | - | Example chemical for in vivo study design. |
| Di-n-butyl phthalate (B1215562) | - | Example chemical for reproductive toxicity assessment. |
| Dimethyl succinate | DMS | A related succinate ester. |
| Dimethyl glutarate | DMG | A related ester. |
Future Research Directions and Sustainability Implications
Advancements in Bio-based Production of Di-sec-butyl Succinate (B1194679) and Related Monomers
The sustainable production of Di-sec-butyl succinate is intrinsically linked to the advancements in the bio-based manufacturing of its constituent monomers: succinic acid and sec-butanol. The traditional production of these chemicals relies on petrochemical feedstocks. roquette.comagrobiobase.com However, significant progress in industrial biotechnology now offers renewable pathways, reducing the carbon footprint and dependency on fossil fuels.
Bio-based Succinic Acid:
Succinic acid is recognized as a top value-added platform chemical that can be produced from biomass. dtu.dkfraunhofer.de The core of its bio-production is microbial fermentation. Various microorganisms, including engineered strains of Escherichia coli, Corynebacterium glutamicum, and yeast, have been developed to efficiently convert renewable feedstocks into succinic acid. roquette.comnih.gov This biological route is notable for its ability to fix carbon dioxide (CO2) during the fermentation process, further enhancing its environmental credentials compared to conventional chemical synthesis. agrobiobase.comresearchgate.net
A range of feedstocks can be utilized, categorized by generation:
First-generation: Sugars like glucose derived from corn or sugarcane. cosmoprof-asia.comgoogle.com
Second-generation: Lignocellulosic biomass such as corn stover and bagasse. biosc.de
Third-generation: Algal biomass and waste streams like crude glycerol (B35011) from biodiesel production. dtu.dkresearchgate.net
Commercial products, such as BIOSUCCINIUM®, are produced via patented yeast-based fermentation, which boasts a significantly lower greenhouse gas emission profile, consumes less energy, and avoids the production of salt by-products, a common issue with other bacterial fermentation processes. roquette.com
Table 1: Comparison of Feedstocks for Bio-Succinic Acid Production
| Feedstock Generation | Example Feedstocks | Advantages | Challenges |
| First Generation | Glucose (from corn, sugarcane) | High conversion efficiency, established technology. cosmoprof-asia.com | Competes with food supply, land use concerns. |
| Second Generation | Corn Stover, Wheat Straw | Utilizes non-food agricultural waste. biosc.de | Requires complex pre-treatment to release sugars. biosc.de |
| Third Generation | Glycerol, Seaweed, Microalgae | Utilizes industrial waste or non-arable land resources. dtu.dkresearchgate.net | High cost of some feedstocks (e.g., seaweed), technology still developing. dtu.dk |
Bio-based sec-Butanol:
The biotechnological production of sec-butanol, while less commercially mature than that of succinic acid, is an active area of research. It typically involves the fermentation of sugars by engineered microorganisms. The development of efficient metabolic pathways and robust microbial strains is crucial for achieving economically viable production yields. Research continues to focus on optimizing these biological systems to improve titers, rates, and yields, making a fully bio-based this compound an increasingly feasible goal.
Exploration of Novel Applications in Advanced Sustainable Materials and Bioproducts
The future applications of this compound and related succinate esters are centered on their potential as environmentally friendly components in advanced materials. Their biodegradability and derivation from renewable resources make them attractive alternatives to conventional, petroleum-based chemicals. ontosight.ai
Bio-based Plasticizers:
One of the most promising applications for succinate esters is as "green" plasticizers. researchgate.net There is a significant market demand for non-toxic, biodegradable alternatives to phthalate (B1215562) plasticizers, which are facing increasing regulatory scrutiny due to health and environmental concerns. rsc.orgmdpi.com Succinate esters, including this compound, can be used to improve the flexibility and processability of polymers like polyvinyl chloride (PVC) and bioplastics such as polylactic acid (PLA). mdpi.commdpi.comgoogle.com Research indicates that succinate-based plasticizers can offer comparable or even superior performance to traditional phthalates, with significantly better migration resistance, meaning less leaching from the polymer matrix over time. mdpi.comresearchgate.net
Table 2: Potential Applications of Succinate Esters
| Application Area | Function | Target Polymers | Sustainability Benefit |
| Flexible PVC Products | Primary Plasticizer | Polyvinyl Chloride (PVC) | Replacement of toxic phthalates, lower migration. mdpi.com |
| Bioplastics | Flexibility Enhancer | Polylactic Acid (PLA), Polybutylene Succinate (PBS) | Improved properties for biodegradable polymers, fully bio-based content possible. google.comresearchgate.net |
| Coatings & Resins | Greener Solvent / Monomer | Polyester (B1180765) Resins, Polyurethanes | Reduced VOCs, use of renewable raw materials. roquette.com |
| Cosmetics & Personal Care | Solvent, Emollient | Various Formulations | Biodegradable, derived from sustainable sources. cosmoprof-asia.comontosight.ai |
Monomers for Biopolymers:
Succinic acid is a fundamental building block for various biopolymers, most notably Polybutylene Succinate (PBS). roquette.comfraunhofer.de While this compound is an ester, not a polymer, the underlying chemistry is part of a broader move towards succinate-derived materials. These materials, including polyesters, polyamides, and poly(ester-amide)s, are being developed for applications ranging from packaging and textiles to automotive components. fraunhofer.deresearchgate.net The properties of these polymers can be tuned by selecting different diols or diamines to react with succinic acid, opening up a wide design space for new sustainable materials. fraunhofer.de
Development of Innovative Degradation and Recycling Technologies for Succinate-Derived Materials
The end-of-life management of products made from or containing this compound is crucial for a circular economy. Research is focused on both the biodegradation and the active recycling of succinate-derived materials, particularly the polymer PBS, which serves as a model for this class of compounds. ontosight.ai
Biodegradation Mechanisms:
Materials derived from succinic acid, such as PBS, are known for their biodegradability in various environments. nih.goveuroplas.com.vn Degradation occurs primarily through two mechanisms:
Enzymatic Degradation: Microorganisms in soil and compost secrete enzymes like lipases and cutinases that attack and break the ester bonds in the polymer chain. mdpi.commdpi.comnih.govmdpi.com This process breaks the polymer down into its constituent monomers, succinic acid and the corresponding diol, which can then be metabolized by the microorganisms. nih.gov
Hydrolytic Degradation: In the presence of water, the ester linkages can be slowly cleaved through hydrolysis, a process that can be accelerated by temperature and pH. europlas.com.vn
The rate of biodegradation is influenced by several factors, including the material's crystallinity, molecular weight, and the specific environmental conditions. mdpi.comscispace.com
Innovative Recycling Technologies:
Beyond biodegradation, which results in the loss of the material's structural value, advanced recycling technologies are being developed to create a closed-loop system for succinate-based materials.
Chemical Recycling: This approach aims to depolymerize the material back into its original monomers. One method is alkaline hydrolysis, where PBS can be broken down into succinic acid and 1,4-butanediol (B3395766) with high purity, allowing them to be reused for the synthesis of new polymers. acs.org
Enzymatic/Electrochemical Recycling: A novel, sequential process has been demonstrated where PBS is first enzymatically hydrolyzed into its monomers. Subsequently, an electrochemical step converts the succinic acid into ethene, a valuable gaseous product that is easily separated, while the 1,4-butanediol remains for recovery. nih.gov
Upcycling via Vitrimerization: For low-molecular-weight PBS waste, which may result from degradation or processing, vitrimerization offers a promising upcycling route. acs.org This process introduces dynamic chemical bonds into the polymer network, creating a new material (a vitrimer) with re-processability and self-healing properties, thus adding value to the waste stream. acs.org
Mechanical Recycling: Studies have also investigated the effects of repeated mechanical recycling (melting and re-extruding) on PBS. While some degradation occurs, the material retains good mechanical and thermal properties through several cycles, confirming the viability of this simpler recycling route for production scraps. mdpi.com
Comprehensive Lifecycle Assessment Methodologies for this compound and its Derivatives
Lifecycle Assessment (LCA) is a standardized methodology used to quantify the environmental impacts of a product across its entire lifecycle, from raw material extraction ("cradle") to final disposal ("grave"). researchgate.net For bio-based chemicals like this compound, LCA is essential for verifying their environmental benefits compared to their fossil-based counterparts. p6technologies.com
LCA of Bio-based Succinic Acid:
Numerous cradle-to-gate LCA studies have been conducted on bio-based succinic acid. biosc.deresearchgate.netresearchgate.net The key findings from these assessments include:
Reduced Global Warming Potential (GWP): Bio-based succinic acid production generally exhibits a lower carbon footprint than the petrochemical route. roquette.comrsc.org This advantage is significantly amplified when the biogenic carbon, absorbed from the atmosphere by the biomass feedstock, is accounted for as a negative emission (carbon sequestration). biosc.de
Environmental Hotspots: The primary contributors to the environmental impact of bio-based production are energy inputs (electricity and steam for fermentation and purification) and the agricultural phase of the feedstock (fertilizer use, land use). researchgate.netresearchgate.net
Process and Feedstock Influence: The choice of fermentation technology (e.g., low-pH yeast vs. bacterial processes) and feedstock (e.g., corn glucose vs. lignocellulosic waste) significantly influences the final LCA results. roquette.comdtu.dk
Table 3: Comparative GWP for Succinic Acid Production Routes
| Production Route | Feedstock | GWP (kg CO2 eq / kg SA) | Key Considerations |
| Petrochemical | Fossil Fuels | ~3.25 kg | Based on established industrial processes. biosc.de |
| Bio-based (Yeast Fermentation) | Dextrose (from Sorghum) | ~0.87 kg | Lower energy use, no salt by-product. researchgate.net |
| Bio-based (from Sugarcane Bagasse) | Sugarcane Bagasse | ~1.39 kg | Utilizes agricultural residue. researchgate.net |
| Bio-based (Optimized Scenario) | Maize Stover | ~1.47 kg (after carbon credit) | Includes credit for biogenic carbon storage. biosc.de |
Advancements in LCA Methodology for Bio-based Products:
The unique aspects of bio-based products require specific considerations and advancements in LCA methodology. europa.eueuropa.eu
Prospective LCA: For emerging technologies that are not yet at industrial scale, "prospective" LCAs are used. These forward-looking assessments model future scenarios to guide research and development toward the most sustainable pathways. europa.eueuropa.eu
Biogenic Carbon Accounting: The treatment of biogenic carbon is a critical and debated topic. Methodologies must be transparent about whether and how the temporary storage of atmospheric carbon in the product is credited to avoid misleading comparisons. researchgate.net
Land Use and Biodiversity: Assessing the impacts of feedstock cultivation on land-use change, water consumption, and biodiversity is complex but crucial for a holistic environmental assessment. researchgate.net Developing robust models for these impacts is a key area of ongoing LCA research.
A comprehensive LCA for this compound would need to integrate data for both the bio-based succinic acid and the bio-based sec-butanol production routes, as well as the impacts of the esterification process and the end-of-life phase, providing a complete picture of its sustainability profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
